2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)
Description
The compound 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) features a 6-methylpyrimidine core linked via disulfide (-S-S-) bonds at positions 2 and 4 to two phenylacetic acid moieties. The disulfide bridge introduces redox sensitivity, which could be exploited in dynamic drug delivery systems or enzyme-mimetic catalysts .
Properties
IUPAC Name |
2-[2-[carboxy(phenyl)methyl]sulfanyl-6-methylpyrimidin-4-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13-12-16(28-17(19(24)25)14-8-4-2-5-9-14)23-21(22-13)29-18(20(26)27)15-10-6-3-7-11-15/h2-12,17-18H,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWPLAOXKJPRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)SC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common approach is to start with 6-methylpyrimidine-2,4-diol as a precursor. The phenylacetic acid groups are then introduced through a series of reactions involving thiol-ene coupling and subsequent oxidation steps[_{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 2, 2'-(6 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) can undergo various chemical reactions, including:
Oxidation: : The thiol groups can be oxidized to form disulfides.
Reduction: : Reduction reactions can be used to convert disulfides back to thiols.
Substitution: : The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Disulfides are the primary products.
Reduction: : Thiols are the main products.
Substitution: : Various substituted pyrimidines can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) has been studied for its potential antioxidant properties. It has shown promise in protecting cells from oxidative stress.
Medicine
The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) exerts its effects involves its interaction with molecular targets and pathways. The phenylacetic acid groups can bind to specific enzymes or receptors, modulating their activity. The disulfanediyl bridge allows for the formation of disulfide bonds, which can influence protein structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazine-Based Analogues
- 2,2'-((6-Hexyl-1,3,5-triazine-2,4-diyl)bis(sulfanediyl))diacetic acid ():
- Core: 1,3,5-Triazine (vs. pyrimidine in the target compound).
- Substituents: A hexyl group at position 6 and acetic acid groups linked via sulfanediyl (-S-) bonds.
- Key Differences:
- The triazine core is more electron-deficient than pyrimidine, enhancing reactivity in nucleophilic substitutions.
Synthesis Yield: 99% under optimized conditions (CH₂Cl₂/CF₃CO₂H), suggesting efficient coupling reactions for triazine derivatives .
2,2'-((6-Mesityl-1,3,5-triazine-2,4-diyl)bis(sulfanediyl))diacetic acid ():
- Substituents: Mesityl (2,4,6-trimethylphenyl) group at position 4.
- Key Differences:
- The bulky mesityl group introduces steric hindrance, which may reduce binding affinity in biological systems but improve thermal stability.
- Lacks the disulfide bridge, relying instead on sulfanediyl (-S-) linkages, which are less redox-responsive .
Pyridine-Based Analogues
- ({6-[(Carboxymethyl)sulfanyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetic acid ():
- Core: Pyridine (vs. pyrimidine).
- Substituents: Trifluoromethyl (-CF₃) at position 4 and acetic acid groups.
- Key Differences:
- The electron-withdrawing -CF₃ group increases acidity and metabolic stability.
- Pyridine’s lower basicity compared to pyrimidine alters solubility and coordination properties .
Functional Group and Linkage Variations
- 2,2'-(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid) ():
- Linkage: Ethane-1,2-diylbis(azanediyl) (-NH-CH₂-CH₂-NH-) instead of disulfanediyl.
- Substituents: Hydroxyphenyl groups.
- Key Differences:
- The amine linkage enhances hydrogen-bonding capacity, favoring interactions with polar targets.
Hydroxyphenyl groups improve aqueous solubility compared to the target compound’s phenylacetic acids .
Bis(4-pyridyl) disulfide–2,2′-[(p-phenylenebis(oxy)]diacetic acid ():
- Structure: Combines a disulfide-linked bis(4-pyridyl) core with diacetic acid side chains.
- Key Differences:
- Crystallographic studies (SHELX-refined) reveal planar geometry, contrasting with the pyrimidine core’s rigidity .
Biological Activity
The compound 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) is a disulfide derivative that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on diverse research findings.
Structural Characteristics
The molecular structure of the compound consists of a diphenyl disulfide unit and two (6-methylpyrimidine) moieties. The crystal structure analysis has revealed significant dihedral angles between the phenyl and pyridine rings, indicating a complex spatial arrangement that may influence its biological interactions. The S–S bond distance is approximately 2.0758 Å, which is consistent with similar disulfide compounds .
Synthesis
The synthesis of 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) typically involves the reaction of appropriate phenylacetic acid derivatives with 6-methylpyrimidine-2,4-dithiol under controlled conditions to facilitate the formation of the disulfide linkages. This synthetic pathway is crucial for obtaining high yields and purity necessary for biological evaluations.
Antioxidant Properties
Research indicates that compounds with disulfide linkages often exhibit antioxidant properties. The presence of the 6-methylpyrimidine moiety may enhance the electron-donating ability of the compound, thereby improving its capacity to scavenge free radicals. In vitro assays have demonstrated that related compounds can significantly reduce oxidative stress markers in cellular models.
Antimicrobial Activity
Studies have suggested that disulfide compounds can possess antimicrobial properties. The compound was tested against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the presence of sulfur atoms in the structure.
Cytotoxic Effects
In cancer research, preliminary studies have shown that 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) exhibits cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis through caspase activation pathways. Further research is needed to elucidate the specific molecular mechanisms involved.
Case Studies
Case Study 1: Antioxidant Evaluation
In a controlled study, cells treated with varying concentrations of the compound exhibited reduced levels of reactive oxygen species (ROS). This suggests a concentration-dependent antioxidant effect that could be beneficial in therapeutic applications for oxidative stress-related diseases.
Case Study 2: Antimicrobial Testing
A series of agar diffusion assays demonstrated that the compound effectively inhibited growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range comparable to standard antibiotics.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
